Cas no 2248259-75-6 (1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate)

1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate structure
2248259-75-6 structure
商品名:1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
CAS番号:2248259-75-6
MF:C22H20N2O6
メガワット:408.404006004334
CID:6221292
PubChem ID:165728428

1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6521449
    • 1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
    • 2248259-75-6
    • インチ: 1S/C22H20N2O6/c25-19-16-10-4-5-11-17(16)20(26)24(19)30-21(27)18-12-6-7-13-23(18)22(28)29-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2
    • InChIKey: OVJJIOAERKVFTQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1CCCCN1C(=O)OCC1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 408.13213636g/mol
  • どういたいしつりょう: 408.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 665
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 93.2Ų

1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6521449-5.0g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
5g
$2110.0 2023-05-31
Enamine
EN300-6521449-10.0g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
10g
$3131.0 2023-05-31
Enamine
EN300-6521449-2.5g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
2.5g
$1428.0 2023-05-31
Enamine
EN300-6521449-1.0g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
1g
$728.0 2023-05-31
Enamine
EN300-6521449-0.05g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
0.05g
$612.0 2023-05-31
Enamine
EN300-6521449-0.25g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
0.25g
$670.0 2023-05-31
Enamine
EN300-6521449-0.5g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
0.5g
$699.0 2023-05-31
Enamine
EN300-6521449-0.1g
1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate
2248259-75-6
0.1g
$640.0 2023-05-31

1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate 関連文献

1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylateに関する追加情報

Research Brief on 1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate (CAS: 2248259-75-6)

Recent studies have highlighted the significance of 1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate (CAS: 2248259-75-6) as a promising compound in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the modulation of enzymatic activity and targeted drug delivery systems.

The compound's structure, featuring a piperidine core and a phthalimide moiety, has been the subject of extensive investigation. Researchers have focused on its synthesis, stability, and biological activity. Recent publications indicate that this compound exhibits notable interactions with specific protein targets, suggesting its utility in developing novel inhibitors for diseases such as cancer and neurodegenerative disorders.

One of the key findings from recent research is the compound's ability to act as a prodrug, releasing active metabolites under physiological conditions. This property has been leveraged in the design of targeted therapies, where controlled release of the active agent is crucial for minimizing side effects and enhancing efficacy. Studies have demonstrated that 1-benzyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate can be effectively conjugated with other pharmacophores to improve bioavailability and therapeutic outcomes.

In addition to its therapeutic potential, the compound has also been explored for its role in chemical biology tools. Its ability to selectively label and modify biomolecules has made it a valuable asset in proteomics and enzyme mechanism studies. Recent advancements in synthetic methodologies have further streamlined the production of this compound, enabling broader application in both academic and industrial settings.

Looking ahead, ongoing research aims to elucidate the full spectrum of this compound's biological activities and optimize its pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield innovative applications, potentially leading to breakthrough therapies in the near future.

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